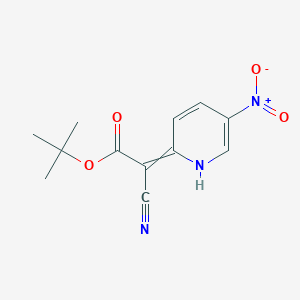
CX21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CX21 is a synthetic peptide derived from the C-terminal of the human CXCR4 receptor. It is a novel therapeutic agent that has been developed to target a wide range of diseases, including cancer, inflammation, and neurological disorders. CX21 has been studied extensively in preclinical and clinical trials for its potential therapeutic effects and has been shown to have a wide range of biological activities.
科学的研究の応用
Clinical Research
The Olympus CX21 microscope is designed for clinical purposes . It delivers sharp images with high color, contrast, clarity, and focus, utilizing the infinity-corrected Plan Achromat technology . This makes it ideal for clinical researchers who need to examine slides of tissue samples, blood samples, and other biological specimens.
Educational Purposes
The CX21 is also designed for educational purposes . It’s compact, durable, and affordable, making it an excellent tool for students learning about biology, medicine, and other scientific disciplines . The microscope’s ease of use and quality optics make it a valuable educational resource.
Biological Research
The Olympus CX21 microscope is a biological microscope , making it suitable for research in various biological fields. It can be used to study cells, tissues, and other biological specimens, contributing to our understanding of life at the microscopic level.
Environmental Science
In environmental science, the CX21 can be used to study microscopic organisms and particles in soil, water, and air samples. This can contribute to our understanding of ecosystems and environmental health.
Each of these fields benefits from the specific features of the Olympus CX21 microscope, such as its wide field of view, integrated energy-saving LED lighting, and anti-fungal treatment on all parts . Its versatility and affordability make it a valuable tool in many areas of scientific research.
特性
| { "Design of the Synthesis Pathway": "The synthesis of compound CX21 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Benzene", "Ethyl acetate", "Sodium hydroxide", "Methyl iodide", "Sodium borohydride", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Nitration of benzene with a mixture of nitric and sulfuric acid to form nitrobenzene.", "Step 2: Reduction of nitrobenzene to aniline using sodium borohydride.", "Step 3: Acetylation of aniline with acetic anhydride to form N-acetylaniline.", "Step 4: Diazotization of N-acetylaniline with sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 5: Coupling of diazonium salt with methyl iodide to form N-methyl-N'-acetylaniline.", "Step 6: Hydrolysis of N-methyl-N'-acetylaniline with sodium hydroxide to form N-methylanthranilic acid.", "Step 7: Esterification of N-methylanthranilic acid with ethyl acetate and sulfuric acid to form ethyl N-methylanthranilate.", "Step 8: Neutralization of ethyl N-methylanthranilate with sodium bicarbonate to form CX21.", "Step 9: Purification of CX21 by recrystallization from water and drying." ] } | |
CAS番号 |
478980-03-9 |
製品名 |
CX21 |
分子式 |
C30H41ClN2Pd |
分子量 |
571.53 |
同義語 |
ALLYLCHLORO[1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOL-2-YLIDENE]PALLADIUM (II), 98; PALLADIUM(II); ALLYLCHLORO[1,3-BIS-(DIISOPROPYLPHENYL)-IMIDAZOLE-2-YLIDENE]PALLADIUM(II); Allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium; Allyl[1,3-b |
製品の起源 |
United States |
Q & A
Q1: What types of samples and analyses is the Olympus CX21 microscope suitable for?
A1: The Olympus CX21 microscope is a versatile tool used for various biological and medical research applications. It has been employed for observing and analyzing:
- Vaginal discharge: Detecting microorganisms like mold and Trichomonas vaginalis [].
- Heart muscle tissue: Identifying histological changes postmortem, such as nuclei morphology and hydrophic degeneration [].
- Parasite morphology: Studying the structural features of parasites like Haemonchus contortus [, ].
- Blood samples: Analyzing red and white blood cell counts and morphology [, , ].
- Plant tissues: Examining chromosome structures in ferns like Pyrrosia porosa [].
- Dental pulp: Identifying sex chromatin for forensic purposes [].
Q2: What are the advantages of using the Olympus CX21 microscope in these studies?
A2: Researchers chose the Olympus CX21 for its:
Q3: How does the Olympus CX21 contribute to efficient data collection and analysis?
A3: The Olympus CX21 can be coupled with digital cameras and software for image capture and analysis. This allows for:
Q4: What are the limitations of the Olympus CX21 microscope?
A4: The Olympus CX21, while versatile, has limitations compared to more advanced microscopy systems:
Q5: How was the Olympus CX21 employed in the study of Haemonchus contortus?
A: The Olympus CX21, coupled with a camera lucida and digital camera, was used to study the effects of Gigantochloa apus extract on Haemonchus contortus morphology [, ]. Researchers analyzed changes in:
Q6: How did the Olympus CX21 contribute to understanding postmortem changes in heart muscle?
A: In a study examining postmortem changes in heart muscle, the Olympus CX21 microscope, coupled with Optilab software, was used to analyze histological sections stained with hematoxylin and eosin (H&E) []. This allowed researchers to observe and quantify:
Q7: How was the Olympus CX21 used in the study of sex chromatin in dental pulp?
A: Researchers used the Olympus CX21 to examine histological sections of dental pulp stained with H&E to identify the presence or absence of sex chromatin, a helpful indicator of biological sex in forensic analysis [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)

